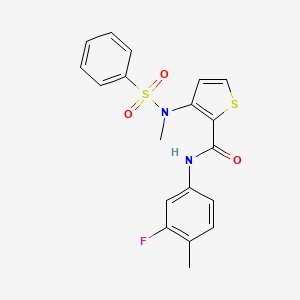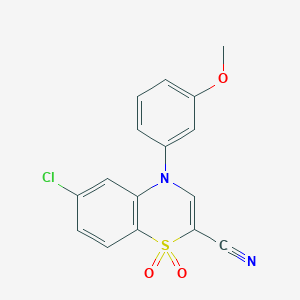![molecular formula C19H20FN5O3S B6586872 2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1251580-44-5](/img/structure/B6586872.png)
2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide” is also known as Fezolinetant . It is a chemical compound with the CAS number 1629229-37-3 .
Synthesis Analysis
The synthesis of similar compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis .Molecular Structure Analysis
The molecular formula of Fezolinetant is C16H15FN6OS . The molecular weight is 358.39 .Physical And Chemical Properties Analysis
Fezolinetant has a predicted boiling point of 623.0±65.0 °C and a predicted density of 1.56±0.1 g/cm3 . It is soluble in DMSO up to a maximum concentration of 20.0 mg/mL or 55.8 mM . The compound is stored at -20°C .Scientific Research Applications
Medicinal Chemistry and Drug Development
1.1 Antimicrobial Agents The 1,2,4-triazolo[4,3-a]pyridine scaffold has shown promise as a basis for designing novel antimicrobial agents. Researchers have explored derivatives of this compound for their antibacterial, antifungal, and antiviral activities . These investigations aim to combat infectious diseases and drug-resistant pathogens.
1.2 Anticancer Compounds Some 1,2,4-triazolo[4,3-a]pyridines exhibit cytotoxic effects against cancer cells. Scientists have synthesized derivatives with potential as anticancer agents, targeting specific pathways or receptors involved in tumor growth and metastasis . Further studies are needed to optimize their efficacy and safety profiles.
1.3 Anti-inflammatory Properties Compounds based on the 1,2,4-triazolo[4,3-a]pyridine core have demonstrated anti-inflammatory activity. Researchers explore their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) or immunomodulators . These molecules may contribute to managing inflammatory conditions.
Coordination Chemistry and Material Science
2.1 Ligands for Metal Complexes The 1,2,4-triazolo[4,3-a]pyridine moiety serves as an excellent ligand for metal coordination complexes. Researchers have synthesized metal complexes with this scaffold, exploring their catalytic, magnetic, and optical properties . These complexes find applications in materials science and catalysis.
2.2 Functional Materials : The 1,2,4-triazolo[4,3-a]pyridine derivatives have been incorporated into functional materials, such as luminescent sensors, organic semiconductors, and liquid crystals . Their unique electronic and optical properties make them valuable for designing advanced materials.
Biological Studies
Enzyme Inhibitors: Some 1,2,4-triazolo[4,3-a]pyridines act as enzyme inhibitors. For instance:
- 11β-Hydroxysteroid Dehydrogenase-Type 1 (11β-HSD-1) Inhibitors : These compounds may play a role in managing metabolic disorders, including diabetes and obesity .
- P38α Mitogen-Activated Protein (MAP) Kinase Inhibitors : P38α inhibitors are investigated for their potential in inflammatory diseases and cancer therapy .
3.2 Antimalarial Activity Certain 1,2,4-triazolo[4,3-a]pyridines exhibit antimalarial properties. Researchers explore their effectiveness against Plasmodium species, aiming to develop new antimalarial drugs .
properties
IUPAC Name |
2-[[7-[(2-fluorophenyl)methyl]-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c20-15-6-2-1-4-13(15)11-24-7-8-25-17(18(24)27)22-23-19(25)29-12-16(26)21-10-14-5-3-9-28-14/h1-2,4,6-8,14H,3,5,9-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQKBXVICLPJQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN=C3N2C=CN(C3=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586802.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586814.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586817.png)
![3-(2-fluorophenyl)-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6586820.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamide](/img/structure/B6586828.png)

![N-(2,4-dimethoxyphenyl)-2-{8-methoxy-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}acetamide](/img/structure/B6586845.png)
![1-(2-chlorophenyl)-N-[(5-methylfuran-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6586850.png)
![N-(4-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B6586857.png)
![ethyl 4-{2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamido}benzoate](/img/structure/B6586859.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B6586867.png)
![2-({5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B6586886.png)
